Putaminoxin

Description

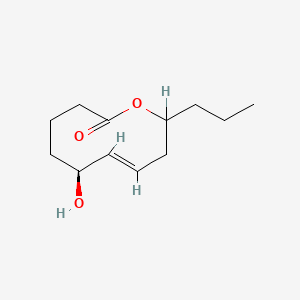

Structure

2D Structure

3D Structure

Properties

CAS No. |

172104-03-9 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

(4E,6S)-6-hydroxy-2-propyl-2,3,6,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C12H20O3/c1-2-5-11-8-3-6-10(13)7-4-9-12(14)15-11/h3,6,10-11,13H,2,4-5,7-9H2,1H3/b6-3+/t10-,11?/m1/s1 |

InChI Key |

SQAZDQDTNRHIGZ-QGXXYDBCSA-N |

SMILES |

CCCC1CC=CC(CCCC(=O)O1)O |

Isomeric SMILES |

CCCC1C/C=C/[C@H](CCCC(=O)O1)O |

Canonical SMILES |

CCCC1CC=CC(CCCC(=O)O1)O |

Origin of Product |

United States |

Natural Origin and Advanced Isolation Methodologies

Fungal Bioproduction and Associated Organisms

The biosynthesis of Putaminoxin is linked to specific fungal species, primarily within the genera Phoma and Ascochyta. These fungi are often associated with plants, acting as pathogens or saprobes.

Phoma putaminum is recognized as a significant producer of this compound. nih.gov This species is a plurivorous, soil-borne fungus that can act as a saprobe or an opportunistic parasite on plant roots. cabidigitallibrary.orgresearchgate.net It has a global distribution and has been isolated from a wide variety of hosts and environmental sources, including soil, leaf litter, and wood. cabidigitallibrary.orgresearchgate.net The ability of Phoma species to create a diverse range of secondary metabolites is well-documented, with this compound being a notable example of a phytotoxic compound produced by P. putaminum. nih.govresearchgate.net

Table 1: Characteristics of Phoma putaminum

| Characteristic | Description |

|---|---|

| Habitat | Primarily soil-borne; also found in leaf litter, wood, and as an opportunistic parasite on plant roots. cabidigitallibrary.orgresearchgate.net |

| Geographical Distribution | Widespread, including North America, Europe, Asia, Africa, and Australia. cabidigitallibrary.orgresearchgate.net |

| Ecological Role | Saprobe and opportunistic pathogen on a wide range of plant genera. cabidigitallibrary.orgresearchgate.net |

| Secondary Metabolites | Produces a variety of secondary metabolites, including the phytotoxin this compound. nih.govresearchgate.net |

Ascochyta pinodes is another key fungal species associated with compounds structurally and functionally related to this compound, known as pinolidoxins. nih.govresearchgate.net A. pinodes is a well-known plant pathogen responsible for causing Ascochyta blight, a destructive disease in pea (Pisum sativum) crops worldwide. frontiersin.orgwikipedia.org The disease complex can also involve other species like Ascochyta pisi. plantwiseplusknowledgebank.org A. pinodes produces several phytotoxic nonenolides, including pinolidoxin, which shares a close structural resemblance to this compound and is responsible for the necrotic lesions observed on infected pea leaves. researchgate.net The study of these related compounds from Ascochyta species provides valuable insights into the structure-activity relationships of this class of phytotoxins. nih.gov

Microorganisms are a rich source of structurally diverse and biologically active metabolites. nih.gov While Phoma and Ascochyta are the primary known producers of this compound and related nonenolides, the broader exploration of other microbial sources remains a promising field. Fungi, in particular, are known to produce a vast array of secondary metabolites. mdpi.com The discovery of novel bioactive compounds often involves screening diverse microbial populations from various ecosystems. nih.gov This exploration could potentially identify new fungal strains or even other microbial genera capable of producing this compound or its analogs, highlighting the importance of continued research in microbial drug discovery. nih.gov

Methodologies for Isolation and Purification

The isolation and purification of this compound from fungal cultures require a multi-step approach involving the optimization of fungal growth conditions followed by sophisticated separation techniques.

Maximizing the yield of a target secondary metabolite like this compound is critically dependent on the optimization of the fungal culture conditions. This process involves systematically adjusting various physical and chemical parameters to enhance biosynthesis. Key factors that influence metabolite production include the composition of the culture medium (e.g., carbon and nitrogen sources), pH, temperature, and incubation time. frontiersin.orgmdpi.com

Statistical methods, such as Response Surface Methodology (RSM), are often employed to efficiently optimize these multiple parameters and identify the ideal conditions for maximal yield. nih.gov For instance, studies on other fungi have shown that specific glucose and yeast extract concentrations can significantly boost the production of desired metabolites. nih.gov The goal is to create an environment that promotes the fungal metabolic pathways responsible for synthesizing the compound of interest. nih.gov

Following fungal cultivation and extraction of the crude metabolite mixture, advanced chromatographic techniques are essential for the isolation and purification of this compound. High-Performance Liquid Chromatography (HPLC) is a pivotal tool in this process. nih.gov

The process typically begins with preliminary fractionation of the crude extract, which is then subjected to one or more rounds of HPLC. nih.gov HPLC systems, particularly those using reversed-phase columns (like C18), separate compounds based on their polarity. nih.govepa.gov A solvent gradient is often used, where the composition of the mobile phase is changed over time to effectively elute compounds with different chemical properties. nih.gov The fractions are collected, and the purity of the target compound is verified, often using analytical HPLC, before its structure is confirmed using spectroscopic methods. nih.govresearchgate.net

Table 3: Typical Parameters for HPLC Purification

| Parameter | Example Specification |

|---|---|

| Column | Reversed-phase, such as a C18 column. epa.govbvchroma.com |

| Mobile Phase | A mixture of solvents, often acetonitrile (B52724) or methanol (B129727) and water. researchgate.netbvchroma.com |

| Detection | UV detector set at a specific wavelength to monitor the eluting compounds. researchgate.netbvchroma.com |

| Flow Rate | Controlled flow of the mobile phase through the column (e.g., 1.0 mL/min). researchgate.netbvchroma.com |

| Mode | Gradient or isocratic elution depending on the complexity of the sample. nih.gov |

An article focusing on the chemical compound “this compound” cannot be generated. Searches for "this compound" across scientific and chemical databases have yielded no results, indicating that this is not a recognized or documented chemical compound.

To generate a scientifically accurate and informative article, the subject compound must exist and have been studied. Without any data or research on "this compound," it is impossible to provide information on its natural origin, isolation methods, or any other chemical properties.

If you have a different or correctly spelled compound name, please provide it, and a detailed article can be developed based on available research.

Elucidation of Absolute and Relative Stereochemistry

Spectroscopic Methodologies for Structural Assignment

The initial characterization and eventual confirmation of the putaminoxin family's stereochemistry hinged on a suite of advanced spectroscopic and analytical methods.

NMR spectroscopy has been a cornerstone in the structural elucidation of the nonanolide class of molecules, to which this compound belongs. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are instrumental in establishing the connectivity of atoms within a molecule by analyzing proton-proton coupling. longdom.org For determining stereochemical relationships, Nuclear Overhauser Effect Spectroscopy (NOESY), which relies on the spatial proximity of atoms, provides complementary and crucial data. longdom.orgnumberanalytics.com

In the case of this compound, a systematic comparison of NMR data between the natural product and synthetically produced diastereomers was fundamental. researchgate.netresearchgate.net This comparative analysis is essential because while NMR can effectively help determine relative stereochemistry, assigning the absolute configuration often requires an authentic, stereochemically defined reference standard. longdom.orgfrontiersin.org The process involves meticulous analysis of chemical shifts and coupling constants to infer the spatial arrangement of substituents. numberanalytics.comfrontiersin.org Discrepancies observed in these NMR comparisons were the first indication that the initially proposed structures for some putaminoxins might be incorrect. researchgate.netresearchgate.net

Spectropolarimetry, which measures the rotation of plane-polarized light by a chiral molecule, provides a key piece of data for assigning absolute configuration. The specific rotation, denoted as [α]D, is a characteristic physical property of a chiral compound. For this compound, the confirmation of its absolute configuration was achieved by comparing the [α]D value of the synthetically prepared molecule with that of the natural isolate. researchgate.net A match in the sign and magnitude of the specific rotation between the synthetic and natural samples provides strong evidence for the correct enantiomer.

While not explicitly detailed in the context of the final structural proof of this compound itself, chiral chromatography is an indispensable tool in the broader synthetic efforts that enable such proofs. The chemoenzymatic total synthesis of related structures like putaminoxins B and D involved the creation of specific enantiopure building blocks. researchgate.netresearchgate.net Techniques like chiral chromatography are often employed to separate enantiomers or to verify the enantiomeric purity of the chiral synthons used in the total synthesis, ensuring that the final synthetic product has a defined absolute stereochemistry for comparison with the natural product.

X-ray crystallography is widely regarded as the most definitive method for determining the atomic and molecular structure of a compound, providing a precise three-dimensional picture of the atoms in a crystal. mdpi.comwikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the absolute configuration of a molecule without ambiguity. wikipedia.orgnih.gov

However, the primary prerequisite for this technique is the ability to grow a high-quality, single crystal of the compound, which is not always possible. mdpi.com For many complex natural products, including some flexible marine molecules, obtaining suitable crystals can be a major bottleneck. mdpi.com In the case of this compound, its absolute stereochemistry was ultimately established through total synthesis and comparison of spectroscopic data, rather than by direct X-ray crystallographic analysis of the natural product. researchgate.netscite.ai This suggests that, as with some related compounds, this compound may have been difficult to crystallize, necessitating the use of other methods to unequivocally confirm its structure. mdpi.com

Challenges and Discrepancies in Stereochemical Determination

The path to assigning the correct structures for the this compound family was not straightforward. Initial efforts based on spectroscopic data and analogy to related compounds led to incorrect structural proposals for some members. The total synthesis of the proposed structures for putaminoxins B and D, for instance, produced compounds whose spectroscopic data did not match the data reported for the natural products. researchgate.netresearchgate.netthieme-connect.de

These discrepancies highlight a significant challenge in natural product chemistry: purely comparative NMR studies or judgments by analogy can be misleading and lead to incorrect structural assignments. researchgate.netresearchgate.net The inherent flexibility of the ten-membered macrolide ring in nonanolides can further complicate NMR data interpretation. mdpi.com The ultimate verification or correction of a proposed structure often requires the rigorous proof provided by a stereoselective total synthesis. researchgate.net

Revisions and Confirmations of Previously Proposed Structures (e.g., Putaminoxins B/D)

The power of total synthesis in structural verification was clearly demonstrated in the case of putaminoxins B and D. researchgate.net When the chemoenzymatic total synthesis of the initially proposed structures of putaminoxins B and D was completed, a detailed spectroscopic analysis revealed a significant discrepancy with the reported structures of the natural isolates. researchgate.netresearchgate.net

Further investigation revealed that the NMR data for the synthetic compounds, which were thought to be putaminoxins B and D, actually matched the reported data for two other known nonenolides: hypocreolide A and aspinolide A. thieme-connect.de This finding led to a necessary revision of the structures originally assigned to this compound B and D. It serves as a compelling example of how total synthesis is an essential tool for the unequivocal assignment of configuration, capable of correcting structures that were misassigned based on spectroscopic data alone. researchgate.netresearchgate.net

Conversely, the first asymmetric total synthesis of this compound itself served to confirm its structure. By comparing the NMR data and the specific rotation ([α]D) of the synthetic material with the natural phytotoxin, researchers were able to definitively establish the absolute configuration of this compound. researchgate.net

Table of Spectroscopic Data Comparison for this compound B/D Revision

| Compound | Originally Proposed Structure | Actual Structure (Revised) | Key Finding |

| This compound B/D | Based on initial spectroscopic analysis | Hypocreolide A / Aspinolide A | Total synthesis revealed that the NMR data of the synthetic "this compound B/D" did not match the natural product, but instead matched known compounds, forcing a structural revision. researchgate.netthieme-connect.de |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Polyketide Biosynthesis Pathways

The carbon backbone of putaminoxin strongly suggests its origin as a polyketide, a class of natural products synthesized through the repetitive condensation of short-chain carboxylic acid units. nih.gov This process is analogous to fatty acid synthesis but features a much greater degree of structural variation, achieved through selective reduction, dehydration, and other modifications of the growing chain. nih.gov The biosynthesis of these molecules is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov

Involvement of Polyketide Synthase (PKS) Enzymes

The synthesis of complex polyketides in fungi is carried out by Type I iterative PKSs (IPKSs), which are large megasynthases containing multiple catalytic domains. nih.govacs.org A significant subgroup of these are the highly reducing IPKSs (HRPKSs), responsible for producing highly reduced compounds like the macrolide brefeldin A and likely, this compound. acs.orgsecondarymetabolites.org

An HRPKS enzyme minimally contains a ketosynthase (KS) domain for chain extension, a malonyl-CoA:acyl carrier protein transacylase (MAT) or acyltransferase (AT) domain for loading extender units, and an acyl carrier protein (ACP) domain that tethers the growing polyketide chain. acs.orgnih.gov The structural diversity arises from the optional inclusion and iterative use of tailoring domains: a ketoreductase (KR) to reduce keto groups to hydroxyls, a dehydratase (DH) to remove water and form double bonds, and an enoyl reductase (ER) to reduce double bonds to single bonds. The specific sequence and application of these domains by the HRPKS dictate the final structure of the polyketide backbone. For this compound, the HRPKS would be programmed to generate a specific linear precursor with hydroxyl groups and double bonds at precise positions.

Characterization of Associated Enzymatic Modifiers (e.g., Thiohydrolases, P450 Monooxygenases)

Once the polyketide chain is assembled by the PKS, it must be released and often further modified by other enzymes, which are typically encoded by genes located within the same biosynthetic gene cluster.

Thiohydrolases (TH): A key step in the biosynthesis of many fungal macrolides synthesized by HRPKSs is the release of the completed polyketide chain from the ACP domain. This is often accomplished by a partnering thiohydrolase (also known as a thioesterase) enzyme. secondarymetabolites.org This enzyme hydrolyzes the thioester bond, releasing the linear polyketide. It is hypothesized that an HRPKS/TH pair is responsible for producing the linear precursor to macrolides like this compound. secondarymetabolites.org The subsequent cyclization into the 10-membered lactone ring could then occur either spontaneously or, more likely, be catalyzed by a separate enzyme.

P450 Monooxygenases: These enzymes are crucial for tailoring the polyketide scaffold, often introducing hydroxyl groups or catalyzing other oxidative reactions. acs.org In the chemoenzymatic total synthesis of this compound B and D, a variant of the P450 BM3 monooxygenase was successfully used to create a key chiral alcohol building block, highlighting the potential role of such enzymes in the natural pathway. rsc.orgnih.gov In the biosynthesis of the related macrolide brefeldin A, several P450 enzymes encoded within the gene cluster are proposed to be responsible for hydroxylations and the formation of a cyclopentane (B165970) ring. acs.org It is highly probable that the this compound biosynthetic pathway similarly employs one or more P450 monooxygenases to install hydroxyl groups onto the macrolide ring after its formation.

Genetic Basis of Biosynthesis

The enzymes responsible for producing a specific secondary metabolite are typically encoded in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). nih.gov This co-location facilitates the coordinated regulation and inheritance of the entire metabolic pathway.

Identification and Characterization of Biosynthetic Gene Clusters

While the specific biosynthetic gene cluster for this compound has not yet been reported in the scientific literature, its existence is strongly presumed. Fungal genomes, including those of other phytopathogenic Phoma species, are known to contain numerous BGCs for secondary metabolites. nih.gov The identification of the this compound BGC would likely involve sequencing the genome of Phoma putaminum and using bioinformatic tools to search for genes encoding a highly reducing polyketide synthase (HRPKS), often found alongside genes for thiohydrolases, P450 monooxygenases, transporters, and regulatory proteins. biorxiv.org The Minimum Information about a Biosynthetic Gene cluster (MIBiG) data standard provides a framework for annotating such clusters once they are discovered. nih.govnih.gov

Molecular Genetic Approaches for Pathway Elucidation

Elucidating the function of genes within a BGC relies on molecular genetic techniques. mdpi.com The primary method is targeted gene deletion or disruption. By knocking out the gene for the PKS, for example, production of this compound should be abolished, confirming the cluster's role. Deleting genes for tailoring enzymes like P450s could lead to the accumulation of pathway intermediates, providing critical insights into the sequence of biosynthetic steps.

Another powerful technique is heterologous expression, where the entire BGC is transferred to and expressed in a well-characterized host organism, such as Aspergillus oryzae. rsc.org Successful production of this compound in the heterologous host would definitively link the BGC to the compound and create a platform for engineered biosynthesis and further study of the enzymatic machinery.

Chemoenzymatic Strategies in Biosynthetic Research

Chemoenzymatic strategies combine the selectivity of enzymes with the flexibility of chemical synthesis. While often used for the total synthesis of natural products, these approaches also serve as powerful tools in biosynthetic research.

Total Synthesis Strategies and Rational Design of Derivatives

Pioneering Total Synthesis Efforts

The unique structure and biological activity of Putaminoxin have made it a compelling target for total synthesis. Early endeavors in this area were marked by the need to overcome specific synthetic hurdles, particularly in controlling the stereochemistry of the molecule.

Early Methodologies and Synthetic Challenges

Initial approaches to the total synthesis of this compound and its analogs focused on establishing the correct absolute stereochemistry of the molecule. researchgate.net A significant challenge in the synthesis of macrolides like this compound is the construction of the large lactone ring, which often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. santiago-lab.comwikipedia.org Furthermore, the presence of multiple stereocenters in this compound necessitates the use of highly stereoselective reactions to ensure the desired diastereomer is obtained.

One of the early successful total syntheses of this compound utilized a linear synthetic approach starting from readily available precursors. thieme-connect.com This strategy involved a sequence of reactions including Sharpless asymmetric epoxidation, Birch reduction, and Jacobsen's kinetic resolution to install the necessary stereocenters. thieme-connect.com The final key step was the macrolactonization to form the ten-membered ring. thieme-connect.com

Another pioneering effort involved a chemoenzymatic approach to synthesize the proposed structures of this compound B and D. figshare.comnih.gov This study highlighted the importance of total synthesis in the unequivocal assignment of a natural product's configuration, as spectroscopic data alone can sometimes lead to incorrect structural predictions. figshare.comnih.gov

Key Reaction Steps and Stereocontrol Strategies

Several key reactions have been instrumental in the successful total synthesis of this compound and its derivatives. These methods provide powerful tools for controlling the stereochemistry and efficiently constructing the carbon skeleton of the molecule.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. units.ityork.ac.ukslideshare.net This reaction employs a catalyst system composed of titanium tetraisopropoxide, tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand. slideshare.netorganic-chemistry.org The choice of the (+)- or (-)-DET enantiomer determines which face of the alkene is epoxidized, allowing for precise control over the stereochemistry of the resulting epoxide. tcichemicals.com In the context of this compound synthesis, this reaction has been crucial for establishing the stereochemistry at specific positions in the molecule. thieme-connect.comresearchgate.net For instance, it was a key transformation in a stereoselective total synthesis of this compound. thieme-connect.com

Horner–Wadsworth–Emmons (HWE) Olefination

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. wikipedia.orgtcichemicals.com A significant advantage of the HWE reaction is that it generally favors the formation of the (E)-alkene, which is the geometry present in the this compound backbone. wikipedia.org This reaction offers a reliable way to construct carbon-carbon double bonds with high stereoselectivity. wikipedia.org The HWE olefination has been a key step in several synthetic routes towards this compound and related natural products. researchgate.net

Yamaguchi Lactonization and Ring-Closing Metathesis (RCM)

The formation of the macrolactone ring is a critical step in the total synthesis of this compound. Two powerful methods that have been employed for this purpose are the Yamaguchi lactonization and Ring-Closing Metathesis (RCM).

The Yamaguchi lactonization is an esterification method that proceeds via a mixed anhydride (B1165640) intermediate formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). santiago-lab.comwikipedia.org This reaction is particularly effective for the synthesis of macrolides, as it can be performed under mild conditions and often gives high yields of the desired lactone. wikipedia.orgnumberanalytics.com The Yamaguchi lactonization was a key step in a stereoselective total synthesis of this compound. thieme-connect.com

Ring-Closing Metathesis (RCM) is a powerful and versatile reaction for the formation of cyclic alkenes from a diene precursor. thieme-connect.dewikipedia.orgorganic-chemistry.org The reaction is catalyzed by various ruthenium or molybdenum complexes, with Grubbs' catalysts being among the most commonly used. organic-chemistry.org RCM has proven to be a valuable tool in the synthesis of large rings and has been successfully applied to the total synthesis of this compound and its epimers. researchgate.netbenthamdirect.com For example, the first total synthesis of this compound E utilized RCM as a key step. researchgate.netresearchgate.net

Chemoenzymatic Approaches to Synthesis

Chemoenzymatic strategies have emerged as powerful tools in the synthesis of this compound and its congeners, offering high stereoselectivity that can be challenging to achieve through purely chemical means. These approaches leverage the catalytic prowess of enzymes for key transformations, often providing enantiopure building blocks that are crucial for the total synthesis.

Research into the total synthesis of the proposed structures of this compound B and D has showcased the effectiveness of this approach. figshare.comnih.gov In these syntheses, various enzymatic and non-enzymatic methods were compared to produce enantiopure homoallylic and allylic alcohols, which serve as critical intermediates. figshare.comnih.gov Specifically, highly enantioselective alcohol dehydrogenases and a variant of the P450 BM3 monooxygenase (A74G L188Q) were successfully employed. figshare.comnih.gov These enzymatic methods were contrasted with classical asymmetric reagent-controlled allyl additions, demonstrating the viability and sometimes superiority of biocatalysis in achieving the desired stereochemistry. figshare.comnih.gov The first chemoenzymatic total synthesis of this compound itself, along with one of its diastereomers, has also been successfully accomplished, further cementing the utility of this strategy. tu-dortmund.demedsci.cn

The application of these enzymatic methods was instrumental in the first total syntheses of the proposed structures for putaminoxins B and D, as well as their respective enantiomers. figshare.comnih.gov A notable outcome of these synthetic efforts was the discovery of a discrepancy in the spectroscopic data between the synthesized compounds and the originally reported structures of putaminoxins B and D. figshare.comnih.gov This highlights the critical role of total synthesis in the unequivocal structural assignment of natural products. figshare.comnih.gov

Convergent and Divergent Synthetic Methodologies

Both convergent and divergent synthetic strategies are applicable to the synthesis of complex natural products like this compound and the generation of its derivatives.

Conversely, a divergent synthesis begins with a central core structure which is then elaborated in a stepwise fashion to generate a library of related compounds. slideshare.netwikipedia.org This methodology is particularly well-suited for creating a collection of analogues for structure-activity relationship (SAR) studies. wikipedia.org Starting from a common intermediate in the this compound synthesis, various reagents can be used to introduce diversity at specific positions, allowing for the rapid generation of a library of derivatives. wikipedia.org This enables a systematic exploration of how different functional groups and structural modifications impact the biological activity of the parent molecule. wikipedia.org

Design and Chemical Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is crucial for understanding the relationship between its structure and biological activity. This knowledge can then be used to design new compounds with improved properties.

The modification of a natural product's structure is a key strategy in medicinal chemistry to enhance efficacy, improve metabolic stability, or alter pharmacokinetic properties. mdpi.com For this compound, a ten-membered lactone, specific structural modifications have been explored to probe their effect on its phytotoxic activity. researchgate.net

| Modification Site | Modification | Effect on Phytotoxicity |

| C-2—C-4 | Alteration of the structure | Loss of activity researchgate.net |

| C-9 | Replacement of propyl with methyl | Loss of activity researchgate.net |

The systematic exploration of structure-activity relationships (SAR) is fundamental to drug discovery and the development of new bioactive compounds. nih.govgardp.org For this compound, the generation of a library of related compounds allows for a comprehensive evaluation of how structural changes influence its biological profile. figshare.comtu-dortmund.deresearchgate.netrsc.org

By employing divergent synthetic strategies, a multitude of this compound analogues can be efficiently synthesized from a common precursor. wikipedia.org This approach facilitates the introduction of diverse chemical functionalities at various positions around the macrolide ring and on the side chain. The resulting library of compounds can then be screened to identify the key structural features responsible for its bioactivity. cas.org Understanding these SARs is essential for the rational design of new molecules with potentially enhanced or more selective therapeutic properties. gardp.org The insights gained from screening these libraries can guide further synthetic efforts towards lead optimization. nih.gov

Biological Activities and Mechanistic Investigations

Phytotoxic Activity and Bioherbicidal Potential

Putaminoxin exhibits significant phytotoxic effects on a range of plant species, making it a candidate for the development of natural herbicides. mdpi.comnih.gov Its herbicidal activity stems from its ability to disrupt fundamental physiological and biochemical processes within plant cells, ultimately leading to cell death and macroscopic symptoms such as necrosis and growth inhibition. nih.govmdpi.com

Cellular and Subcellular Mechanisms of Action in Plants

The phytotoxicity of this compound is a multifaceted process involving the disruption of several key cellular functions. At the subcellular level, this toxin targets critical organelles and metabolic pathways, leading to a cascade of events that culminate in plant mortality.

While some mycotoxins are known to directly interfere with the photosynthetic machinery, current research has not definitively elucidated the specific pathways through which this compound may inhibit photosynthesis. General phytotoxic effects can indirectly impact photosynthesis by causing cellular stress and damage, but direct interaction with photosystems or the electron transport chain has not been specifically demonstrated for this compound.

The integrity of the cellular membrane is crucial for maintaining cellular homeostasis. While many phytotoxins exert their effects by disrupting membrane permeability, leading to electrolyte leakage and loss of cellular compartmentalization, specific studies detailing the direct impact of this compound on plant cell membrane potential and lipid peroxidation are not extensively available. General cellular damage caused by the toxin's other mechanisms can secondarily lead to membrane dysfunction.

Mitochondria are the primary sites of cellular respiration and ATP production, essential for plant survival. Phytotoxins can disrupt mitochondrial function by inhibiting respiratory enzymes, uncoupling oxidative phosphorylation, or inducing the production of reactive oxygen species (ROS). However, direct evidence specifically linking this compound to the impairment of mitochondrial respiration and a subsequent decline in cellular energy metabolism in plants is not yet well-established in the scientific literature.

Programmed cell death in plants can be characterized by DNA fragmentation, a process where nuclear DNA is cleaved into a ladder of fragments. While some phytotoxins are known to induce genotoxicity and trigger this process, there is currently a lack of direct experimental evidence, such as DNA laddering assays, to confirm that this compound directly causes DNA fragmentation in plant cells.

A primary and well-documented mechanism of this compound's phytotoxicity is its interference with the phenylpropanoid pathway. mdpi.comnih.govnih.govnih.govnih.gov This metabolic route is crucial for the biosynthesis of a wide array of secondary metabolites essential for plant defense, structural integrity, and survival, including lignin, flavonoids, and phytoalexins. nih.govnih.gov

This compound, along with the structurally related compound Pinolidoxin, acts as a potent inhibitor of the first enzyme in the phenylpropanoid pathway, phenylalanine ammonia-lyase (PAL) . nih.govnih.gov By inhibiting PAL, this compound effectively blocks the conversion of phenylalanine to trans-cinnamic acid, a critical precursor for the entire pathway. wikipedia.org This disruption leads to a deficiency in essential phenylpropanoid-derived compounds, compromising the plant's ability to defend against pathogens and maintain its structural integrity, ultimately contributing to its death. mdpi.comnih.gov

Selective Toxicity to Plant Species and Weed Control Applications

This compound has demonstrated significant phytotoxic effects, showing a wide range of toxicity against various plant species. It is identified as the primary phytotoxin produced by the fungus Phoma putaminum, which is the causative agent of leaf necrosis in Erigeron annuus, a common weed found in fields and pastures mdpi.com.

Research has shown that when tested on the leaves of both host and non-host plants, this compound exhibits broad toxicity. Notably, E. annuus displays the highest sensitivity to the compound, highlighting its potential for selective weed control applications mdpi.com. The phytotoxic activity of this compound and other related nonenolides, such as pinolidoxins and herbarumins, has led to extensive structure-activity relationship studies to explore their potential as herbicides mdpi.com.

The phytotoxic effects of organic extracts from fungi known to produce this compound have been evaluated on several plant species. These studies are crucial in understanding the potential of these metabolites in agricultural applications for weed management.

Table 1: Phytotoxic Activity of Fungal Organic Extracts Containing this compound Producers on Various Plant Species

| Fungal Species (this compound Producer) | Test Plant Species | Observed Phytotoxic Effect | Reference |

|---|---|---|---|

| Cercospora kikuchii | Glycine max (Soybean) | Moderate necrotic lesions | mdpi.com |

| Cercospora sojina | Glycine max (Soybean) | Low necrotic symptoms | mdpi.com |

| Phoma putaminum | Erigeron annuus (Annual fleabane) | High sensitivity, leaf necrosis | mdpi.com |

Role in Fungal Pathogenesis and Necrotic Symptom Development

This compound plays a crucial role in the pathogenesis of certain plant diseases by inducing necrotic symptoms. It has been identified as a phytotoxin produced by Cercospora kikuchii and Cercospora sojina, which are fungal pathogens affecting soybeans mdpi.com. Phytotoxins are key virulence factors that interfere with the host's physiological processes, leading to disease development mdpi.com.

The production of this compound by these pathogens contributes to the necrotic lesions observed in infected plants. The ability of these fungi to produce a range of phytotoxic metabolites, including this compound, is fundamental to their ability to cause disease mdpi.com. The development of necrotic spots on leaves is a characteristic symptom of diseases caused by these fungi, and this compound is a key chemical agent in this process.

Broader Spectrum Biological Activities (excluding human/clinical applications)

While the primary research focus for this compound has been on its phytotoxicity, the broader class of compounds to which it belongs and the organisms that produce it suggest a wider range of biological activities.

Antimicrobial Activity (e.g., Antifungal, Antibacterial)

Fungal genera that produce this compound, such as Cercospora and Pyrenophora, are recognized for their capacity to synthesize a wide array of specialized metabolites with broad-spectrum biological activities, including antibacterial and antifungal properties mdpi.com. However, specific data on the antimicrobial activity of purified this compound, such as minimum inhibitory concentration (MIC) values, are not yet available in the reviewed literature. Further research is needed to isolate and test this compound against a panel of bacterial and fungal strains to determine its specific antimicrobial spectrum and potency.

Zootoxicity and Entomotoxicity in Model Organisms

Direct studies on the zootoxicity and entomotoxicity of this compound are limited. However, research on related nonenolides provides some insight into the potential effects of this class of compounds. For instance, stagonolide (B1260407) A, another nonenolide, has been shown to possess entomotoxic activity mdpi.com. This suggests that this compound could potentially have similar effects on insects and other animal models. Further investigation is required to specifically assess the zootoxic and entomotoxic profile of this compound.

Cytotoxicity in Non-Mammalian Cell Lines (e.g., Sf9 cells, microalgae)

There is currently no specific information available regarding the cytotoxic effects of this compound on non-mammalian cell lines such as Sf9 insect cells or microalgae. While the cytotoxicity of various other fungal metabolites has been studied in these systems, dedicated research on this compound is needed to understand its potential impact at the cellular level in these organisms.

Molecular Targets and Biomolecular Interactions

The precise molecular targets and biomolecular interactions of this compound have not yet been elucidated. However, studies on other phytotoxic nonenolides offer potential avenues for investigation. For example, some phytotoxins from this class are thought to target plant photosynthesis mdpi.com. The mechanism of action for the related nonenolide stagonolide A is speculated to involve the inhibition of intracellular vesicular traffic from the endoplasmic reticulum to the Golgi apparatus, leading to ER stress and programmed cell death mdpi.com. Given the structural similarities among nonenolides, it is plausible that this compound may share similar molecular targets or interfere with related cellular pathways. Further research is necessary to identify the specific proteins, enzymes, or cellular processes that this compound interacts with to exert its biological effects.

In Vitro Studies of this compound Interaction with Biomolecules

While direct in vitro studies detailing the interaction of this compound with a wide array of biomolecules are limited, research on analogous nonenolides provides significant insights into its potential biochemical behavior. The structural characteristics of this compound, particularly its macrolide ring, suggest a capacity for binding to proteins and other macromolecules, a common trait for this class of compounds.

A computational docking study has explored the potential interaction of this compound B and this compound D with the main protease (Mpro) of SARS-CoV-2. nih.gov This in silico analysis predicted that both compounds could bind to the active site of the enzyme with significant affinity, suggesting a potential inhibitory role. nih.gov The study indicated that these this compound variants could form multiple non-covalent bonds with key amino acid residues within the Mpro active site. nih.gov

Furthermore, studies on other nonenolides, such as herbarumins I, II, and III, have demonstrated their ability to interact with bovine-brain calmodulin. nih.gov This interaction was shown to inhibit the activation of the calmodulin-dependent enzyme cAMP phosphodiesterase, indicating that compounds with a similar nonenolide scaffold can directly engage with and modulate the function of important regulatory proteins. nih.gov

Interactive Table: Predicted Interactions of this compound B and D with SARS-CoV-2 Mpro nih.gov

| Compound | Predicted Binding Affinity (Libdock Score) | Number of Favorable Non-covalent Contacts |

| This compound B | 94.4192 | 7 |

| This compound D | 105.099 | 7 |

Identification of Specific Protein or Enzyme Targets

The identification of specific protein or enzyme targets for this compound is an area of ongoing investigation. However, based on the aforementioned computational study, the main protease (Mpro) of SARS-CoV-2 has been identified as a potential target. nih.gov The docking analysis suggests that Putaminoxins B and D have a high affinity for the active site of this viral enzyme, proposing them as potential inhibitors. nih.gov

Extrapolating from research on other nonenolides, calmodulin and the calmodulin-dependent enzyme cAMP phosphodiesterase represent another class of potential targets. nih.gov The demonstrated inhibition of cAMP phosphodiesterase by herbarumins suggests that this compound could potentially exert its biological effects through interaction with this or other calmodulin-dependent enzymes. nih.gov

Modulation of Cellular Signaling Pathways

The potential for this compound to modulate cellular signaling pathways can be inferred from the activities of structurally related nonenolides. The inhibition of cAMP phosphodiesterase by herbarumins directly implicates an interaction with the cyclic AMP (cAMP) signaling pathway. nih.gov By inhibiting this enzyme, intracellular levels of cAMP would be expected to rise, which can have widespread effects on various cellular processes regulated by protein kinase A (PKA) and other cAMP-dependent signaling cascades.

Furthermore, studies on the nonenolides stagonolide A (STA) and herbarumin I (HBI) have revealed their capacity to induce the generation of reactive oxygen species (ROS) in plant cells. nih.govresearchgate.net STA, in particular, was found to cause a complete dissipation of the mitochondrial membrane potential and lead to DNA fragmentation. nih.govresearchgate.net These findings suggest that a potential mechanism of action for this compound could involve the induction of oxidative stress and the subsequent activation of stress-responsive signaling pathways, potentially leading to programmed cell death.

Interactive Table: Observed Effects of Related Nonenolides on Cellular Processes

| Compound(s) | Observed Effect | Potential Signaling Pathway Implication | Reference |

| Herbarumins I, II, III | Inhibition of cAMP phosphodiesterase | Modulation of cAMP signaling pathway | nih.gov |

| Stagonolide A (STA) and Herbarumin I (HBI) | Induction of reactive oxygen species (ROS) | Activation of oxidative stress response pathways | nih.govresearchgate.net |

| Stagonolide A (STA) | Dissipation of mitochondrial membrane potential, DNA fragmentation | Induction of apoptosis/programmed cell death pathways | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Putaminoxin and Its Analogues

Influence of the Core Macrolactone Ring Integrity on Biological Activity

The foundational element for the biological activity of Putaminoxin and related compounds is the 10-membered macrolactone ring, also known as a nonenolide ring. Research has consistently shown that the integrity of this core structure is a primary determinant of phytotoxicity. researchgate.netnih.gov

Studies comparing this compound with its derivatives and analogues have demonstrated that modifications which disrupt or cleave the macrolactone ring lead to a significant loss of activity. The conformational freedom and the specific arrangement of substituents around this ring structure appear to be critical for its interaction with biological targets. researchgate.net The ring acts as a scaffold, positioning other crucial functional groups in the correct spatial orientation for optimal binding and efficacy. Therefore, maintaining the intact nonenolide ring system is considered a prerequisite for the potent phytotoxic activity observed in this compound. nih.gov

Significance of Hydroxy Groups and Alkyl Substituents for Activity

Beyond the core ring, specific functional groups attached to the macrolactone scaffold play vital roles in modulating the biological activity of this compound. The presence of hydroxyl (-OH) groups and the nature of the alkyl side chain are particularly significant. nih.gov

Key findings from SAR studies indicate that:

Hydroxyl Groups: The presence of both hydroxyl groups is strongly correlated with the high phytotoxicity of this compound. nih.gov These polar groups can participate in hydrogen bonding, a critical interaction for binding to target enzymes or receptors in plants. hama-univ.edu.sy Modification or removal of these hydroxyls generally results in diminished activity.

Alkyl Side Chain: The unmodified n-propyl side chain at the C-9 position is essential for maximizing phytotoxic effects. researchgate.netnih.gov Alterations to this chain, such as replacement with a smaller methyl group, have been shown to cause a loss of phytotoxic activity. researchgate.net This suggests that the size, length, and lipophilicity of this alkyl substituent are finely tuned for optimal interaction with the target site.

The combination of the macrolactone ring, the hydroxyl functionalities, and the specific C-9 propyl chain collectively contributes to the potent biological profile of this compound. nih.gov

| Compound | Structural Feature | Relative Phytotoxicity | Reference |

|---|---|---|---|

| This compound | Intact macrolactone ring, two -OH groups, C-9 propyl chain | High | nih.gov |

| Analogues with disrupted ring | Cleaved macrolactone ring | Low / Inactive | researchgate.netnih.gov |

| Analogues with modified -OH | Absence or modification of one or both hydroxyl groups | Decreased | nih.gov |

| Analogues with modified C-9 chain | Replacement of C-9 propyl with methyl | Decreased / Inactive | researchgate.net |

Stereochemical Determinants of Biological Potency (e.g., C-7 and C-9 Configurations)

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor influencing the biological potency of chiral molecules like this compound. For related 10-membered lactones, the configuration at the C-7 and C-9 stereocenters has been shown to be a significant determinant of activity.

C-7 Configuration: The stereochemistry of the hydroxyl group at the C-7 position has a profound impact on phytotoxicity. Studies on analogous nonenolides, such as stagonolides, have revealed that compounds with a 7S configuration are notably more phytotoxic than their 7R epimers. mdpi.comsemanticscholar.org This suggests that the spatial orientation of the C-7 hydroxyl group is crucial for the molecule's interaction with its biological target.

C-9 Configuration: In contrast to the C-7 position, the stereochemical configuration at C-9 appears to be less critical for certain biological activities. For some analogues, the activity profile remains similar regardless of whether the configuration of the propyl chain at C-9 is R or S. mdpi.comsemanticscholar.org However, for this compound itself, the natural configuration is integral to its high potency, and any modification can be detrimental. nih.gov

These findings underscore the nuanced role of stereochemistry in defining the biological activity of this class of macrolides, with the C-7 position being a particularly sensitive determinant of phytotoxic potency. mdpi.comresearchgate.net

Impact of Semisynthetic Modifications on Activity Profiles

To further probe the SAR of this compound-like nonenolides and to potentially develop new agents with improved properties, various semisynthetic modifications have been explored. These chemical alterations provide insight into the function of specific chemical groups.

A common modification is the acetylation of hydroxyl groups. In studies on related nonenolides, acetylation, which converts the polar hydroxyl group into a less polar ester, generally leads to a decrease in phytotoxic activity. mdpi.com For instance, the acetylation of the C-8 hydroxyl group in a stagonolide (B1260407) analogue resulted in a reduction in activity across several bioassays. mdpi.com This reinforces the importance of the free hydroxyl group for biological function, likely due to its hydrogen-bonding capability. hama-univ.edu.sy

However, the impact of such modifications can vary depending on the specific compound and the biological assay. For example, while the acetylation of stagonolide J led to a complete loss of phytotoxicity, the acetylation of stagonolide K resulted in the manifestation of weak cytotoxic activity against Sf9 cells, where the parent compound was non-toxic. mdpi.com These results highlight the potential of semisynthetic modifications to not only modulate potency but also to alter the spectrum of biological activity. nih.gov

| Parent Compound | Modification | Resulting Compound | Change in Phytotoxicity | Reference |

|---|---|---|---|---|

| Stagonolide J (7R) | Mono- and Bis-acetylation | Mono- and Bis-acetyl derivatives | Total loss of activity | mdpi.com |

| Herbarumin I (7S) | Mono- and Bis-acetylation | Mono- and Bis-acetyl derivatives | High inhibitory activity (pre-emergent) | mdpi.comsemanticscholar.org |

| Stagonolide K | Acetylation | Acetylstagonolide K | Weak cytotoxic activity gained vs Sf9 cells | mdpi.com |

Advanced Analytical and Detection Methodologies

Chromatographic Techniques for Quantitative Analysis and Profiling

Chromatographic methods are fundamental to the quantitative analysis of Putaminoxin, providing the resolution needed to separate it from related compounds and matrix components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represent the gold standards in this domain.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of various compounds in diverse samples, including biological fluids and pharmaceutical formulations. bri.czwebofjournals.com The versatility of HPLC lies in its coupling with a range of detection systems, each offering distinct advantages for the analysis of compounds like this compound. Common detectors include UV-Vis, fluorescence, and photodiode array (PDA) detectors. For instance, methods have been developed for compounds in complex mixtures using reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. ijsdr.org

The choice of detector is critical and depends on the physicochemical properties of the analyte. A typical HPLC method for a compound of interest might involve a C18 column and a mobile phase consisting of an organic solvent and an aqueous buffer, with detection at a specific wavelength to ensure sensitivity and specificity. impactfactor.org The performance of such methods is rigorously validated to assess parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). impactfactor.orgnih.gov

Table 1: Example HPLC Method Parameters for Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water with Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a specific wavelength |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For enhanced sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing complex biological samples. bri.cznih.govplos.org This powerful technique combines the separation capabilities of LC with the mass analysis capabilities of MS, allowing for the precise quantification of analytes even at very low concentrations. nih.govplos.org

In LC-MS/MS analysis, the compound is first separated on an LC column and then ionized, typically using electrospray ionization (ESI). The resulting ions are fragmented, and specific fragment ions are monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). nih.gov This high degree of specificity makes LC-MS/MS particularly valuable for pharmacokinetic studies and for determining compound concentrations in tissues and physiological fluids like blood plasma or cerebrospinal fluid. bri.cznih.gov Method validation for LC-MS/MS follows stringent guidelines, ensuring accuracy, precision, and reliability. nih.gov

Table 2: Illustrative LC-MS/MS Validation Data for a Bioanalytical Method

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | > 0.99 | 0.9997 |

| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |

| Precision (% RSD) | ≤ 15% | < 10% |

Mass Spectrometry-Based Characterization (e.g., Desorption Electrospray Ionization Mass Spectrometry (DESI-MS))

Beyond quantification, mass spectrometry plays a crucial role in the structural characterization of chemical compounds. mdpi.comfujifilm.com Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) are ambient ionization methods that allow for the direct analysis of samples in their native environment with minimal sample preparation. This is particularly useful for surface analysis and imaging, providing spatial information about the distribution of a compound on a surface. While specific applications to this compound are not detailed in available literature, the principles of DESI-MS and other MS techniques are broadly applicable for identifying metabolites and degradation products of various molecules. mdpi.com

Development of Biosensors for Specific Detection

The development of biosensors offers a promising avenue for the rapid and specific detection of chemical compounds. mdpi.com These devices typically integrate a biological recognition element (like an enzyme) with a physicochemical transducer to generate a signal proportional to the concentration of the target analyte. mdpi.com For instance, a biosensor for a specific amine might utilize an enzyme like diamine oxidase immobilized on an electrode. mdpi.com The enzymatic reaction with the target compound produces a detectable electrochemical signal. Such biosensors could provide a portable and cost-effective alternative to traditional chromatographic methods for on-site or real-time monitoring. mdpi.com

Methodologies for Chiral Purity Assessment

The assessment of chiral purity is critical for many biologically active compounds where one enantiomer may have desired therapeutic effects while the other may be inactive or even harmful. Chiral chromatography, particularly chiral HPLC, is the most common technique for separating and quantifying enantiomers. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The development of a robust chiral separation method requires careful optimization of the mobile phase and column temperature to achieve adequate resolution between the enantiomeric peaks. The ratio of the peak areas then provides a quantitative measure of the enantiomeric excess (e.e.) or chiral purity.

Future Research Directions and Academic Trajectories

Elucidation of Remaining Unidentified Molecular Mechanisms of Action

While Putaminoxin and its analogues like Pinolidoxin have been identified as inhibitors of the initial steps in the phenylpropanoid pathway, the complete picture of their molecular interactions remains partially understood. mdpi.comnih.gov Future research will likely focus on pinpointing the specific enzymes and receptors that these nonenolides interact with. For instance, studies on the phytotoxic nonenolide Pinolidoxin, which shares structural similarities with this compound, have shown that it can suppress phenylalanine ammonia-lyase induction. psu.edunih.gov However, the exact binding sites and the cascade of downstream effects are still areas of active investigation. nih.govunina.it

Structure-activity relationship (SAR) studies have been crucial in highlighting the importance of the nonenolide ring's integrity and specific functional groups for phytotoxicity. nih.govnih.gov However, these studies also suggest that different nonenolides may have varied mechanisms of action. mdpi.com For example, while some nonenolides primarily inhibit photosynthesis, others have a more pronounced effect on membrane permeability. nih.gov Advanced techniques will be instrumental in mapping these diverse mechanisms. cnr.it

Exploration and Synthesis of Novel this compound Analogues with Enhanced Selectivity

The synthesis of this compound and its analogues is a significant area of research aimed at developing more potent and selective herbicides. thieme-connect.com The total synthesis of this compound has been achieved through various stereoselective methods, confirming its absolute configuration and providing a basis for creating new derivatives. thieme-connect.comresearchgate.netbenthamdirect.com Researchers have explored the synthesis of several this compound analogues, including Putaminoxins B, D, and E, which are structurally similar to the parent compound. thieme-connect.comresearchgate.net

SAR studies have provided valuable insights into the structural features essential for phytotoxic activity. nih.gov It has been demonstrated that even minor structural modifications, such as altering the propyl side chain or the saturation of the lactone ring, can lead to a significant loss of phytotoxicity. cnr.it This high degree of specificity underscores the potential for designing analogues with enhanced selectivity towards target weeds while minimizing effects on other organisms. ias.ac.in Future efforts will likely focus on synthesizing novel analogues with modified functional groups and ring structures to optimize their herbicidal properties. unina.itbugwoodcloud.org

Biotechnological Approaches for Sustainable Production and Yield Optimization

The practical application of this compound as a biopesticide is dependent on the development of efficient and sustainable production methods. psu.edu Currently, this compound is produced through fermentation of the fungus Phoma putaminum. researchgate.netnih.gov However, the natural yield of many mycotoxins, including this compound, can be low, making large-scale production challenging. mdpi.com

Biotechnological strategies are being explored to enhance the production of this compound and other nonenolides. These approaches include optimizing the fungal culture conditions, such as media composition and fermentation parameters. nih.gov Strain improvement through genetic engineering or selection of high-yielding fungal strains is another promising avenue. nih.gov For instance, the fungus Stagonospora cirsii has been identified as a "biofactory" for the production of various nonenolides, and its cultivation has been optimized for preindustrial levels. mdpi.com Similar strategies could be applied to Phoma putaminum to increase the yield of this compound, making it a more economically viable option for sustainable agriculture. psu.eduscielo.br

Integration with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) for Holistic Understanding

The integration of "omics" technologies, such as proteomics, transcriptomics, and metabolomics, offers a powerful approach to gain a comprehensive understanding of this compound's effects on target organisms. cnr.itnih.gov These technologies allow for the simultaneous measurement of a large number of biological molecules, providing a holistic view of the cellular response to the phytotoxin. cnr.it

Ecological Role and Environmental Fate of this compound in Natural Systems

Understanding the ecological role and environmental fate of this compound is essential for its safe and effective use as a biopesticide. bugwoodcloud.orgmatilda.science As a natural product, this compound is expected to be more environmentally friendly and have a shorter half-life than many synthetic herbicides. nih.gov However, its impact on non-target organisms and its persistence in the environment need to be thoroughly evaluated. nih.govbugwoodcloud.org

Contribution to Rational Design of Next-Generation Biopesticides and Sustainable Agricultural Practices

This compound and other fungal phytotoxins represent a promising source of new active ingredients for the development of next-generation biopesticides. cnr.itmdpi.com The increasing problem of herbicide resistance in weeds and the growing demand for more sustainable agricultural practices have created a need for new herbicides with novel modes of action. cnr.itmdpi.com Natural products like this compound offer a rich source of chemical diversity and can serve as templates for the design of new, more effective herbicides. nih.gov

The detailed knowledge of this compound's structure-activity relationships, mechanism of action, and ecological role will contribute to the rational design of new biopesticides. cnr.itacs.org By understanding which parts of the molecule are essential for its phytotoxic activity, scientists can design new compounds that are more potent, selective, and environmentally benign. mdpi.com Furthermore, the use of biopesticides derived from natural sources like this compound aligns with the principles of sustainable agriculture, which aim to minimize the use of synthetic chemicals and reduce the environmental impact of farming. mdpi.com The continued research on this compound and other natural phytotoxins will play a crucial role in the development of innovative and sustainable solutions for weed management. mdpi.com

Q & A

Q. What are the key experimental steps in synthesizing the C1-C6 fragment of (−)-Putaminoxin?

The C1-C6 fragment synthesis involves a chemoenzymatic approach starting from 1,5-pentanediol. Critical steps include:

- Kinetic enzymatic resolution : Lipase CALB catalyzes the enantioselective acetylation of racemic allylic alcohol (±)-3, achieving high enantiomeric excess (ee >94%) under optimized conditions (hexanes, 32°C, 15 h).

- Oxidation and deprotection : IBX-mediated oxidation of intermediates and TBAF-mediated deprotection of silyl ethers.

- Validation : Chiral GC analysis using β-cyclodextrin columns ensures enantiopurity . Methodological Tip: Optimize reaction time and solvent systems (e.g., hexanes vs. MeCN) to balance ee and yield .

Q. How should researchers characterize the structural identity of Putaminoxin derivatives?

Characterization requires a combination of:

- Spectroscopic techniques : NMR (¹H, ¹³C) for stereochemical assignment, IR for functional group analysis, and MS for molecular weight confirmation.

- Chromatographic purity : HPLC or GC with chiral columns to verify enantiomeric ratios.

- Physical data : Melting points, optical rotation, and elemental analysis for novel compounds. Guideline: Follow IUPAC nomenclature and report all spectral data with instrument specifications (e.g., MHz for NMR) .

Q. What are the common pitfalls in enzymatic resolution steps for this compound synthesis?

Challenges include:

- Substrate specificity : Lipase activity varies with substrate structure; test multiple enzymes (e.g., Pseudomonas cepacia or Candida antarctica lipases) for optimal selectivity.

- Solvent incompatibility : Avoid polar solvents like DMC, which may deactivate enzymes.

- Time sensitivity : Monitor reaction progress via chiral GC to prevent over-reaction and racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic resolution data for this compound intermediates?

Contradictions may arise from:

- Enzyme batch variability : Standardize enzyme sources and immobilization methods.

- Reaction monitoring : Use real-time chiral GC or HPLC to track ee and conversion.

- Statistical validation : Apply ANOVA to compare replicates and identify outliers. Framework: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental variables .

Q. What methodologies ensure reproducibility in this compound’s bioactivity assays?

Key practices include:

- Endotoxin-free preparation : Use LAL assays to confirm absence of endotoxins in compounds tested on immune cells .

- Positive/negative controls : Include reference inhibitors (e.g., IC50 values for known phytotoxins) and solvent controls.

- Data standardization : Report biological activity (e.g., IC50, EC50) with exact concentrations, incubation times, and statistical significance (p-values) .

Q. How can dynamic kinetic resolution (DKR) improve the synthesis of this compound’s ten-membered lactone?

DKR strategies may address limitations of static kinetic resolution by:

- Combining enzymes with metal catalysts : To racemize the substrate in situ, enabling full conversion.

- Solvent optimization : Use biphasic systems to stabilize both enzyme and metal catalyst.

- Computational modeling : Predict enantiomer transition states to guide catalyst selection. Research Gap: Current synthesis relies on ring-closing metathesis; DKR could streamline step economy .

Data Analysis & Reporting

Q. How should researchers address discrepancies in phytotoxic activity data across studies?

- Meta-analysis : Compare bioassay conditions (e.g., plant species, compound concentrations) across studies.

- Contradiction analysis : Use the "principal contradiction" framework to identify dominant variables (e.g., compound purity vs. assay methodology) .

- Replication : Publish detailed protocols (e.g., Beilstein Journal guidelines) to enable independent verification .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism to calculate IC50/EC50.

- Error reporting : Express means ± SD with ≤3 significant figures, justified by instrument precision .

- Outlier handling : Use Grubbs’ test or robust regression for skewed datasets.

Tables

Q. Table 1. Key Enzymatic Resolution Conditions for (±)-3

| Enzyme | Solvent | Temperature | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| CALB | Hexanes | 32°C | 15 | 98 | 72 |

| P. cepacia (PS-CII) | Hexanes | 32°C | 10 | 85 | 68 |

| P. fluorescens (AK) | Hexanes | 32°C | 20 | 90 | 65 |

| Source: Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.